![molecular formula C21H26FN5O2 B4066109 4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B4066109.png)
4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone
Overview
Description
4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone is a useful research compound. Its molecular formula is C21H26FN5O2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone is 399.20705325 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antagonist Activity
A study focused on synthesizing derivatives related to the core structure of interest, highlighting their potential as serotonin receptor antagonists. The synthesis of these compounds involves fluorinated derivatives of WAY 100635, aiming to develop radiolabeled compounds for biological evaluation. The study's outcomes suggest these compounds' utility in assessing serotonin levels and receptor distribution, indicating their relevance in neurological research and potential therapeutic applications (Lang et al., 1999).
Cytotoxic Evaluation for Cancer Research
Research into the synthesis of novel 1,2,3-triazole-4-linked derivatives, starting from cyclohexanone, has been conducted to evaluate their cytotoxic activity against cancer cell lines, such as human breast cancer cells MDA-MB-231. This demonstrates the compound's potential application in developing new anticancer agents, showcasing the importance of chemical modifications for enhanced therapeutic efficacy (Mahdavi et al., 2016).
Antimicrobial Activities
Further studies have synthesized new 1,2,4-triazole derivatives, including the compound of interest, to assess their antimicrobial properties. These compounds have shown effectiveness against various microorganisms, indicating their potential in developing new antimicrobial agents. This research area is crucial given the rising resistance to existing antibiotics, emphasizing the need for new therapeutic options (Bektaş et al., 2010).
Structural Analysis and Drug Design
The compound's structural analysis through crystallography has provided insights into its conformation and potential interactions at the molecular level. Understanding these aspects is vital for rational drug design, allowing for the optimization of the compound's pharmacological properties. Studies have detailed the crystal structure of related piperazine derivatives, aiding in the development of molecules with desired biological activities (Faizi et al., 2016).
properties
IUPAC Name |
4-[1-(cyclohexylmethyl)triazole-4-carbonyl]-1-[(3-fluorophenyl)methyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2/c22-18-8-4-7-17(11-18)12-25-9-10-26(15-20(25)28)21(29)19-14-27(24-23-19)13-16-5-2-1-3-6-16/h4,7-8,11,14,16H,1-3,5-6,9-10,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQNXKMZCXZQOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)C(=O)N3CCN(C(=O)C3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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